

In-Depth Technical Guide: **tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate**

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Compound of Interest

Compound Name: *Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate*

Cat. No.: B163254

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate**, with a specific focus on its molecular weight. This information is critical for researchers engaged in drug discovery and development, where precise molecular characterization is paramount for quantitative analysis, reaction stoichiometry, and formulation.

Molecular Weight and Composition

The molecular weight of a compound is a fundamental property derived from its elemental composition. For **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate**, the molecular formula is C₁₆H₂₂N₂O₅. The molecular weight is calculated based on the atomic masses of its constituent atoms.

Element	Symbol	Count	Atomic Mass (g/mol)	Total Mass (g/mol)
Carbon	C	16	12.011	192.176
Hydrogen	H	22	1.008	22.176
Nitrogen	N	2	14.007	28.014
Oxygen	O	5	15.999	79.995
Total	322.361			

The calculated molecular weight of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate** is 322.361 g/mol. This value is consistent with the molecular weight of its isomer, **tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate**[\[1\]](#).

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a crucial step in compound characterization. Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate**.

Instrumentation:

- A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
- Electrospray Ionization (ESI) source.

Materials:

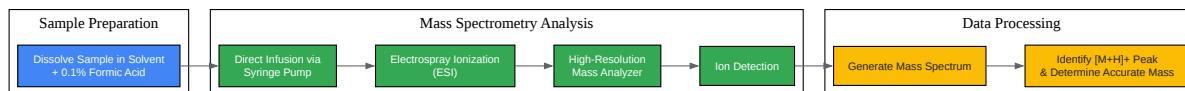
- Sample of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate**.

- High-purity solvent (e.g., acetonitrile or methanol).
- Volatile acid (e.g., formic acid) to promote ionization.

Procedure:

- **Sample Preparation:** A dilute solution of the compound (typically 1-10 $\mu\text{g/mL}$) is prepared in the chosen solvent. A small amount of formic acid (e.g., 0.1% v/v) is added to facilitate protonation.
- **Instrument Calibration:** The mass spectrometer is calibrated using a known standard with a mass close to that of the analyte to ensure high mass accuracy.
- **Infusion and Ionization:** The sample solution is introduced into the ESI source at a constant flow rate. The high voltage applied to the ESI needle generates a fine spray of charged droplets.
- **Desolvation:** The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.
- **Mass Analysis:** The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- **Detection and Data Acquisition:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is acquired and processed using the instrument's software.
- **Data Analysis:** The spectrum is analyzed to identify the peak corresponding to the protonated molecule $[M+H]^+$. The accurate mass of this ion is determined, and the molecular weight of the neutral molecule is calculated by subtracting the mass of a proton.

The following diagram illustrates the general workflow for this experimental procedure.



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Workflow for Molecular Weight Determination by HRMS.

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References

- 1. TERT-BUTYL 4-(3-NITROPHENOXY)PIPERIDINE-1-CARBOXYLATE [cymitquimica.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com